Aluminum, chlorophyll complexes

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum, chlorophyll complexes are coordination compounds formed by the interaction of aluminum ions with chlorophyll molecules. Chlorophyll is the green pigment found in plants and algae, essential for photosynthesis. The basic structure of chlorophyll is a porphyrin ring with a central magnesium ion, which can be replaced by other metal ions such as aluminum to form metallo-chlorophyll complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of aluminum, chlorophyll complexes typically involves the replacement of the central magnesium ion in chlorophyll with an aluminum ionThe reaction conditions often include the use of solvents such as acetone, ethanol, and hexane .

Industrial Production Methods: Industrial production of this compound involves the extraction of chlorophyll from plant sources like alfalfa. The extracted chlorophyll is then subjected to saponification, where the magnesium ion is replaced by an aluminum ion. This process is carried out under controlled conditions to ensure the stability and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum, chlorophyll complexes undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of light, heat, pH changes, and other environmental factors .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and acids. The reaction conditions often involve specific temperatures, pH levels, and the presence of light to facilitate the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of pheophytins and pyropheophytins, while reduction reactions can result in the regeneration of the original chlorophyll structure .

Applications De Recherche Scientifique

Chemistry: In chemistry, aluminum, chlorophyll complexes are used as model compounds to study the coordination chemistry of metallo-porphyrins. They provide insights into the behavior of similar compounds in various chemical reactions .

Biology: In biological research, these complexes are studied for their potential antioxidant properties and their role in photosynthesis. They are also used to investigate the mechanisms of metal ion transport and storage in plants .

Medicine: In medicine, this compound are explored for their potential therapeutic applications, including their use as photosensitizers in photodynamic therapy for cancer treatment. Their ability to form stable complexes with harmful substances also makes them candidates for detoxification therapies .

Industry: In the food industry, this compound are used as natural colorants in various products. They provide a stable green color that is resistant to processing conditions such as heat and pH changes .

Mécanisme D'action

The mechanism of action of aluminum, chlorophyll complexes involves their ability to absorb light and transfer energy. This process is similar to the light-dependent reactions of photosynthesis, where the complex absorbs light energy, leading to the excitation of electrons. These excited electrons participate in further chemical reactions, resulting in the formation of various products .

At the molecular level, this compound interact with specific targets such as reactive oxygen species and metal ions. These interactions can lead to the stabilization of the complex and the prevention of oxidative damage .

Comparaison Avec Des Composés Similaires

- Copper chlorophyll complexes

- Zinc chlorophyll complexes

- Iron chlorophyll complexes

Comparison: Aluminum, chlorophyll complexes are unique in their stability and resistance to environmental changes compared to other metallo-chlorophyll complexes. For instance, copper chlorophyll complexes are also stable but may exhibit different photochemical properties. Zinc and iron chlorophyll complexes, on the other hand, may have varying degrees of stability and reactivity depending on the specific conditions .

Propriétés

Numéro CAS |

100208-54-6 |

|---|---|

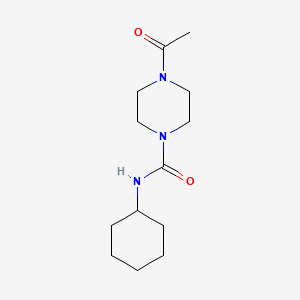

Formule moléculaire |

C6H6N2O2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.